3-Hydroxyoctanoic Acid-d12

Catalog No.
S13969159
CAS No.
M.F
C8H16O3
M. Wt
172.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyoctanoic Acid-d12

Product Name

3-Hydroxyoctanoic Acid-d12

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

172.28 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D

InChI Key

NDPLAKGOSZHTPH-SDFLALOFSA-N

Canonical SMILES

CCCCCC(CC(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(CC(=O)O)O

3-Hydroxyoctanoic Acid-d12 is a deuterated form of 3-hydroxyoctanoic acid, an organic compound with the formula C8H16O3C_8H_{16}O_3. This compound is a beta-hydroxy fatty acid and is primarily recognized as a metabolite involved in medium-chain fatty acid oxidation. It is naturally produced in various organisms, including humans, and has been identified in human urine and placenta . The deuteration of this compound allows for enhanced tracking in metabolic studies due to the unique mass of deuterium.

. It serves as a substrate in enzymatic reactions involving hydroxycarboxylic acid receptors, particularly the hydroxycarboxylic acid receptor 3 (HCA3), which plays a role in metabolic signaling pathways . The compound can undergo esterification reactions to form esters, which are useful in lipid synthesis. Moreover, it can participate in oxidation-reduction reactions typical of fatty acid metabolism.

As an endogenous agonist of the hydroxycarboxylic acid receptor 3, 3-hydroxyoctanoic acid-d12 influences various physiological processes, including energy metabolism and signaling pathways related to fat utilization . Its biological activity suggests potential roles in regulating metabolic disorders and conditions associated with energy expenditure. The presence of this compound in biological systems underscores its importance in metabolic pathways.

The synthesis of 3-Hydroxyoctanoic Acid-d12 can be achieved through several methods:

  • Deuterated Medium-Chain Fatty Acid Oxidation: This method involves the metabolic conversion of deuterated fatty acids, which leads to the formation of 3-hydroxyoctanoic acid-d12.
  • Chemical Synthesis: Laboratory synthesis may involve the use of deuterated reagents and specific catalytic conditions to produce the compound from simpler precursors.
  • Biotechnological Approaches: Utilizing genetically modified organisms or specific enzymes to produce deuterated forms of fatty acids can also yield this compound.

3-Hydroxyoctanoic Acid-d12 has several applications:

  • Metabolic Research: It is used as a tracer in metabolic studies to understand fatty acid oxidation and energy metabolism.
  • Pharmaceutical Development: Its role as an agonist for specific receptors makes it a candidate for drug development targeting metabolic disorders.
  • Biochemical Analysis: The compound serves as a standard in analytical chemistry for quantifying metabolites related to fatty acid metabolism.

Interaction studies involving 3-Hydroxyoctanoic Acid-d12 focus on its binding affinity and activity at hydroxycarboxylic acid receptors. These studies help elucidate its role in metabolic signaling and potential therapeutic effects. Research indicates that this compound can modulate receptor activity, influencing downstream signaling pathways that affect energy homeostasis .

Several compounds share structural similarities with 3-Hydroxyoctanoic Acid-d12. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-Hydroxyoctanoic AcidC8H16O3Endogenous agonist for hydroxycarboxylic acid receptor 3
(R)-3-Hydroxyoctanoic AcidC8H16O3Enantiomer with distinct biological activity
Octanoic AcidC8H16O2Saturated fatty acid without hydroxyl group
2-Hydroxyoctanoic AcidC8H16O3Different hydroxyl position affecting reactivity

The uniqueness of 3-Hydroxyoctanoic Acid-d12 lies in its deuterated nature, which provides advantages for tracking and studying metabolic pathways without interference from non-deuterated counterparts.

Principles of Deuterium Incorporation

Deuterium’s nuclear composition—one proton and one neutron—confers a mass difference of 100% compared to protium (^1^H), enabling detection via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In 3-Hydroxyoctanoic Acid-d12, deuterium atoms replace hydrogen at specific positions, creating a stable isotopic label resistant to metabolic exchange in most biological systems. This labeling strategy preserves the compound’s biochemical reactivity while allowing researchers to distinguish endogenous and exogenous molecules in complex metabolic networks.

Table 1: Comparative Properties of 3-Hydroxyoctanoic Acid and 3-Hydroxyoctanoic Acid-d12

Property3-Hydroxyoctanoic Acid3-Hydroxyoctanoic Acid-d12
Molecular FormulaC₈H₁₆O₃C₈D₁₂H₄O₃
Molecular Weight (g/mol)160.21172.28
Key Detection MethodsGC-MS, LC-MSDeuteron NMR, DMI
Metabolic StabilityStandardEnhanced

Applications in Pathway Elucidation

Deuterium metabolic imaging (DMI) studies using analogs like sodium acetate-d3 have demonstrated the feasibility of tracking tricarboxylic acid (TCA) cycle activity through ^2^H-labeled water (HDO) and glutamine/glutamate (Glx) production. Similarly, 3-Hydroxyoctanoic Acid-d12 serves as a tracer for beta-oxidation pathways and polyhydroxyalkanoate (PHA) biosynthesis in bacterial systems. The compound’s deuterium atoms remain intact during enzymatic processing until keto-enol tautomerism in the TCA cycle releases labeled hydrogen into cellular water pools, creating detectable metabolic fingerprints.

“Deuterium labeling provides a non-radioactive means to map metabolic flux with spatial and temporal resolution previously unattainable.”

Mitochondrial Beta-Oxidation Pathway

The primary endogenous production pathway for 3-hydroxyoctanoic acid-d12 in eukaryotic systems occurs through mitochondrial beta-oxidation of medium-chain fatty acids [8] [9]. This process involves the sequential enzymatic breakdown of fatty acyl-coenzyme A derivatives through four distinct steps: dehydrogenation, hydration, oxidation, and thiolysis [10] [11]. The mitochondrial trifunctional protein complex facilitates these reactions, with each cycle resulting in the removal of two-carbon units from the fatty acid chain [8].

During the beta-oxidation cycle, octanoyl-coenzyme A undergoes initial dehydrogenation catalyzed by medium-chain acyl-coenzyme A dehydrogenase, followed by hydration via enoyl-coenzyme A hydratase [12]. The subsequent oxidation step, catalyzed by 3-hydroxyacyl-coenzyme A dehydrogenase, generates 3-hydroxyoctanoyl-coenzyme A as an intermediate product [13] [14]. This enzymatic step represents the critical point where 3-hydroxyoctanoic acid-d12 is formed when deuterated substrates enter the pathway [15].

The mitochondrial localization of beta-oxidation ensures efficient energy production through the coupling of fatty acid oxidation with the electron transport chain [8]. The process generates reduced nicotinamide adenine dinucleotide and flavin adenine dinucleotide hydrogen, which subsequently contribute to adenosine triphosphate synthesis through oxidative phosphorylation [9]. This integration with cellular energy metabolism explains the physiological importance of 3-hydroxyoctanoic acid-d12 as a metabolic intermediate [15].

Peroxisomal Fatty Acid Oxidation

Peroxisomal beta-oxidation represents an alternative pathway for 3-hydroxyoctanoic acid-d12 production in eukaryotic cells, particularly for the processing of very long-chain fatty acids [16] [17]. Unlike mitochondrial oxidation, peroxisomal beta-oxidation is not coupled to adenosine triphosphate synthesis and instead generates hydrogen peroxide as a byproduct [16]. The peroxisomal system serves as a complementary pathway that processes fatty acids that cannot be efficiently metabolized in mitochondria [17].

The peroxisomal pathway utilizes distinct enzymes compared to mitochondrial beta-oxidation, including acyl-coenzyme A oxidase for the initial dehydrogenation step [16]. The 3-hydroxyacyl-coenzyme A dehydrogenase activity in peroxisomes contributes to the formation of 3-hydroxyoctanoic acid derivatives, including the deuterated form when appropriate substrates are available [17]. This pathway is particularly important during conditions of increased fatty acid load or when specific substrate preferences favor peroxisomal processing [16].

Integration with Fatty Acid Synthesis Pathways

The biosynthesis of 3-hydroxyoctanoic acid-d12 in eukaryotic systems is intimately connected with fatty acid synthesis pathways through the coordination of anabolic and catabolic processes [18] [19]. The cytoplasmic fatty acid synthase complex generates palmitic acid through the sequential condensation of malonyl-coenzyme A units, while the mitochondrial fatty acid synthesis pathway produces shorter chain fatty acids [19] [20]. These pathways provide the substrate pool from which 3-hydroxyoctanoic acid-d12 can be derived through subsequent oxidative processes [18].

The regulation of fatty acid synthesis and oxidation occurs through coordinated enzymatic control, particularly involving acetyl-coenzyme A carboxylase, which catalyzes the rate-limiting step in fatty acid synthesis [21] [22]. This enzyme produces malonyl-coenzyme A, which serves both as a substrate for fatty acid synthesis and as an inhibitor of fatty acid oxidation [22]. The balance between these opposing pathways determines the availability of substrates for 3-hydroxyoctanoic acid-d12 formation [21].

Pathway ComponentEnzymatic ActivityCellular LocalizationProduct Formation
Mitochondrial Beta-OxidationMedium-chain acyl-coenzyme A dehydrogenase [12]Mitochondrial matrix [8]3-Hydroxyoctanoyl-coenzyme A [13]
Peroxisomal OxidationAcyl-coenzyme A oxidase [16]Peroxisomal matrix [17]Hydroxylated fatty acid intermediates [16]
Fatty Acid SynthesisFatty acid synthase complex [18]Cytoplasm [19]Palmitic acid precursors [19]

Microbial Biosynthesis Mechanisms in Prokaryotic Model Organisms

Bacterial Beta-Oxidation Systems

Prokaryotic organisms utilize distinct enzymatic systems for beta-oxidation that differ significantly from eukaryotic mechanisms in their organization and regulation [12]. In Escherichia coli, the beta-oxidation pathway involves three primary enzymes: FadE (acyl-coenzyme A dehydrogenase), FadB (bifunctional enzyme with enoyl-coenzyme A hydratase and 3-hydroxyacyl-coenzyme A dehydrogenase activities), and FadA (beta-ketothiolase) [12]. This system operates in the bacterial cytoplasm rather than in specialized organelles, reflecting the prokaryotic cellular organization [23].

The FadB enzyme complex in prokaryotic systems possesses multiple catalytic activities that are essential for 3-hydroxyoctanoic acid-d12 formation [12]. The enzyme catalyzes both the hydration of enoyl-coenzyme A intermediates and the subsequent oxidation of 3-hydroxyacyl-coenzyme A derivatives [12]. This bifunctional nature represents an evolutionary adaptation that allows for efficient processing of fatty acid substrates in the bacterial cytoplasmic environment [12].

The regulation of bacterial beta-oxidation involves complex transcriptional control mechanisms that respond to nutrient availability and metabolic demand [12]. The expression of fad genes is controlled by regulatory proteins that sense the presence of fatty acid substrates and coordinate their metabolism with other cellular processes [12]. This regulatory framework ensures that 3-hydroxyoctanoic acid-d12 production occurs in response to appropriate physiological conditions [12].

Polyhydroxyalkanoate Biosynthesis in Pseudomonas Species

Pseudomonas oleovorans represents a particularly important model organism for understanding microbial biosynthesis of 3-hydroxyoctanoic acid-d12 through its polyhydroxyalkanoate production pathways [5] [24]. This bacterium synthesizes medium-chain-length polyhydroxyalkanoates containing 3-hydroxyoctanoic acid as a major constituent when grown on appropriate carbon sources [5] [25]. The biosynthetic pathway involves the incorporation of fatty acid precursors into polymer chains through specialized enzymatic mechanisms [25].

The polyhydroxyalkanoate synthase encoded by the phaC1 gene in Pseudomonas oleovorans catalyzes the polymerization of 3-hydroxyacyl-coenzyme A monomers into high molecular weight polymers [25]. The enzyme exhibits substrate specificity for medium-chain-length hydroxyacyl derivatives, including 3-hydroxyoctanoyl-coenzyme A [25]. When deuterated octanoic acid is provided as a carbon source, the resulting polymer contains 3-hydroxyoctanoic acid-d12 units as demonstrated through nuclear magnetic resonance and mass spectrometry analysis [5].

The regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas oleovorans involves complex genetic control mechanisms that respond to carbon source availability and nitrogen limitation [25]. The phaF gene product functions as a regulatory protein that controls the expression of biosynthetic genes in response to environmental conditions [25]. This regulatory system ensures that 3-hydroxyoctanoic acid-d12 incorporation occurs under appropriate growth conditions [25].

Metabolic Engineering Approaches

Recent advances in metabolic engineering have enabled the enhanced production of 3-hydroxyoctanoic acid-d12 through the modification of microbial biosynthetic pathways [26] [27]. Saccharomyces cerevisiae has been engineered to produce octanoic acid through rational modification of fatty acid synthase activity and precursor supply pathways [26]. These engineering approaches involve the redirection of metabolic flux toward medium-chain fatty acid production through the modulation of enzyme activities and regulatory mechanisms [26].

The enhancement of acetyl-coenzyme A and nicotinamide adenine dinucleotide phosphate hydrogen supply represents a critical aspect of metabolic engineering for 3-hydroxyoctanoic acid-d12 production [26]. The implementation of heterologous phosphoketolase and phosphotransacetylase pathways increases the availability of biosynthetic precursors [26]. Additionally, the redirection of glucose flux toward the oxidative pentose phosphate pathway enhances the supply of reducing equivalents required for fatty acid synthesis [26].

High-throughput screening approaches have identified novel genetic targets that enhance octanoic acid production in engineered microbial systems [27]. The overexpression of genes such as KCS1 and FSH2 has been shown to increase octanoic acid titers through mechanisms that are not yet fully understood [27]. These findings highlight the potential for discovering additional biotechnological approaches for 3-hydroxyoctanoic acid-d12 production [27].

OrganismBiosynthetic PathwayKey EnzymesProduction Characteristics
Escherichia coliCytoplasmic beta-oxidation [12]FadE, FadB, FadA [12]Constitutive fatty acid processing [12]
Pseudomonas oleovoransPolyhydroxyalkanoate synthesis [25]PhaC1 synthase [25]Medium-chain polymer formation [5]
Saccharomyces cerevisiaeEngineered fatty acid synthesis [26]Modified fatty acid synthase [26]Enhanced octanoic acid production [26]

Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B, represents a critical G protein-coupled receptor that mediates the cellular responses to 3-hydroxyoctanoic acid-d12 [1]. The receptor exhibits highly specific ligand recognition properties, with 3-hydroxyoctanoic acid serving as its primary endogenous agonist with an EC50 value of approximately 8 μM [2]. The deuterated analog, 3-hydroxyoctanoic acid-d12, maintains identical pharmacological properties to the non-deuterated compound while providing enhanced analytical capabilities for research applications [3].

The activation dynamics of HCA3 follow a precise temporal sequence initiated by ligand binding. Upon 3-hydroxyoctanoic acid-d12 binding to the orthosteric site, the receptor undergoes conformational changes that facilitate G protein coupling [2]. The ligand binding pocket is positioned approximately 15 Å within the receptor core, primarily comprising transmembrane domains 1, 2, 3, 7, and extracellular loop 2 [4]. The binding affinity demonstrates remarkable selectivity, as the receptor does not respond to shorter or longer chain hydroxy-carboxylic acids at physiologically relevant concentrations [2].

The receptor activation process involves multiple structural motifs that undergo sequential conformational rearrangements. These include the conserved DRY motif in transmembrane domain 3, which plays a crucial role in G protein coupling efficiency [4]. The activation is characterized by rapid kinetics, with initial responses detectable within 1-2 minutes of ligand exposure and peak responses occurring at approximately 5 minutes [5].

A distinctive feature of HCA3 activation is its sensitivity to pertussis toxin, confirming the involvement of Gi/o-type G proteins in signal transduction [2]. This sensitivity is complete, with pertussis toxin pretreatment abolishing both the inhibition of adenylyl cyclase and the mobilization of intracellular calcium [2]. The receptor demonstrates biased signaling properties, where activation by 3-hydroxyoctanoic acid leads to β-arrestin-2 recruitment and subsequent receptor internalization [6].

ParameterValue/ResponseMechanism
Ligand Binding Affinity (EC50)8 μM (3-hydroxyoctanoic acid) [2]Direct ligand-receptor interaction
Receptor CouplingGi/o protein-dependent [2]Conformational change activation
G-protein SubtypeGi/o class [2]Heterotrimeric G-protein
Adenylyl Cyclase ActivityInhibited [2]Decreased cAMP production
Pertussis Toxin SensitivitySensitive [2]G-protein uncoupling
Calcium MobilizationTransient increase [2]Phospholipase C activation
Receptor InternalizationLigand-dependent [6]β-arrestin recruitment
Signal DurationPeak at 5 min, baseline at 30 min [5]Receptor desensitization

The spatial organization of HCA3 within cellular membranes influences its signaling efficiency. The receptor localizes primarily to the plasma membrane under basal conditions, but upon activation by 3-hydroxyoctanoic acid-d12, it undergoes dynamin-2-dependent internalization [6]. This internalization process is selective, occurring only with specific ligands and not with structurally similar compounds that activate the receptor through different mechanisms [6].

GPR109B-Mediated Intracellular Signaling Cascades

The intracellular signaling cascades initiated by GPR109B activation through 3-hydroxyoctanoic acid-d12 involve multiple interconnected pathways that coordinate cellular responses. The primary signaling mechanism involves the coupling to Gi/o-type G proteins, leading to the dissociation of the heterotrimeric complex and the release of both Gα and Gβγ subunits [2] [5].

The Gα subunit of the Gi/o protein directly inhibits adenylyl cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels [7]. This inhibition occurs rapidly, typically within 1-2 minutes of receptor activation, and represents a fundamental mechanism for metabolic regulation [2]. The magnitude of adenylyl cyclase inhibition is dose-dependent, with maximal inhibition achieved at ligand concentrations that saturate the receptor [2].

Simultaneously, the liberated Gβγ subunits initiate multiple parallel signaling pathways. These subunits activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [5]. The IP3 promotes the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) isoforms [5].

The PKC activation represents a critical branch point in the signaling cascade. PKC mediates early phase ERK1/2 phosphorylation, occurring within 2 minutes of receptor activation [5]. This early ERK1/2 activation is distinguished from the later phase activation through its sensitivity to PKC inhibitors such as GF109203X and Go6983 [5]. The PKC-mediated pathway contributes to approximately 60% of the total ERK1/2 activation observed at early time points [5].

The second major signaling pathway involves matrix metalloproteinase (MMP) activation and subsequent epidermal growth factor receptor (EGFR) transactivation. This pathway becomes prominent at later time points, with peak activation occurring at 5 minutes post-stimulation [5]. The MMP activation leads to the proteolytic release of membrane-bound growth factors, which then activate EGFR through tyrosine phosphorylation [8].

Signaling ComponentRegulationDownstream EffectFunctional Consequence
Gi/o Protein Alpha SubunitActivated [2]Dissociation from βγ subunitsSignal initiation
Gi/o Protein Beta-Gamma SubunitsReleased [5]Activation of effector enzymesMultiple pathway activation
Adenylyl CyclaseInhibited [2]Decreased cAMP levelsMetabolic regulation
Phospholipase CActivated [5]Increased IP3 and DAGCalcium mobilization
Protein Kinase CActivated [5]Serine/threonine phosphorylationProtein phosphorylation
MAP Kinase (ERK1/2)Phosphorylated [5]Transcriptional activationGene expression changes
Matrix MetalloproteinaseActivated [8]Proteolytic cleavageGrowth factor release
Epidermal Growth Factor ReceptorTransactivated [8]Tyrosine phosphorylationCell proliferation signaling

The temporal organization of these signaling cascades reveals a sophisticated regulatory mechanism. The immediate responses, including G protein activation and adenylyl cyclase inhibition, provide rapid metabolic adjustments. The intermediate responses, involving PKC activation and early ERK1/2 phosphorylation, facilitate cellular adaptation mechanisms. The delayed responses, characterized by MMP activation and EGFR transactivation, promote long-term cellular changes including gene expression modifications [5].

The β-arrestin recruitment pathway represents an additional layer of regulation specific to certain ligands. When HCA3 is activated by 3-hydroxyoctanoic acid, β-arrestin-2 is recruited to the receptor, leading to receptor desensitization and internalization [6]. This process involves the formation of clathrin-coated vesicles and requires functional dynamin-2 [6]. The internalized receptor-β-arrestin complexes can continue signaling from intracellular compartments, contributing to sustained cellular responses [6].

The integration of these multiple signaling pathways allows for fine-tuned cellular responses to 3-hydroxyoctanoic acid-d12. The metabolic effects are mediated primarily through the cAMP-dependent pathway, while the proliferative and inflammatory responses involve the ERK1/2 and EGFR pathways. This multi-pathway activation enables the receptor to coordinate diverse cellular functions ranging from metabolic homeostasis to immune responses [9] [7].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.185265319 g/mol

Monoisotopic Mass

172.185265319 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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